(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
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Overview
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride: is a complex organic compound that features a combination of an imidazole ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and thiophene derivatives[_{{{CITATION{{{2{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common approach is to first synthesize the 1-methyl-1H-imidazol-2-yl derivative and then react it with piperazine under specific conditions to form the piperazine-imidazole intermediate[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Subsequently, the thiophen-2-yl cyclopentyl moiety is introduced through a series of reactions involving cyclopentanone and thiophene derivatives[{{{CITATION{{{_2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole and thiophene rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the imidazole ring.
Substitution: : Substitution reactions can occur at different positions on the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted thiophene derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other imidazole derivatives, piperazine derivatives, and thiophene derivatives. the presence of both the imidazole and thiophene rings in this compound sets it apart from others.
List of Similar Compounds
Imidazole derivatives
Piperazine derivatives
Thiophene derivatives
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS.ClH/c1-20-9-8-19-17(20)22-12-10-21(11-13-22)16(23)18(6-2-3-7-18)15-5-4-14-24-15;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQQNIPERXRRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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